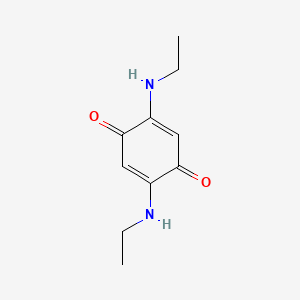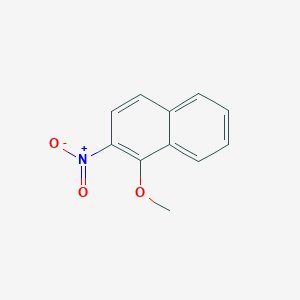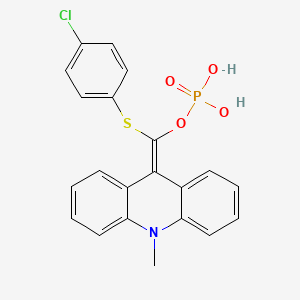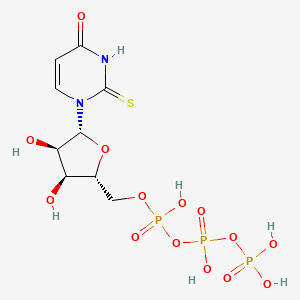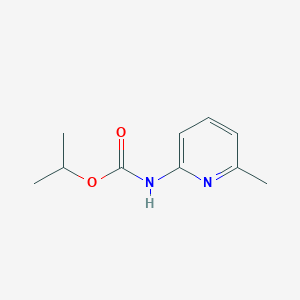
isopropyl N-(6-methyl-2-pyridyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H6O3. It is a derivative of furan, a heterocyclic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dihydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-furoic acid. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process results in the reduction of the furan ring, yielding 4,5-dihydrofuran-3-carboxylic acid .
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-hydroxybutanoic acid with a dehydrating agent can lead to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of 4,5-dihydrofuran-3-carboxylic acid often relies on the catalytic hydrogenation method due to its efficiency and scalability. The process is typically carried out in large reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-furoic acid.
Reduction: Further reduction of the compound can lead to the formation of tetrahydrofuran derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent or coupling reagent.
Major Products
Oxidation: 3-Furoic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
4,5-Dihydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 4,5-dihydrofuran-3-carboxylic acid varies depending on its application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind effectively to these targets .
Comparaison Avec Des Composés Similaires
4,5-Dihydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:
3-Furoic acid: Unlike 4,5-dihydrofuran-3-carboxylic acid, 3-furoic acid has an unsaturated furan ring.
Tetrahydrofuran-3-carboxylic acid: This fully saturated derivative has different chemical properties and is used in different applications compared to 4,5-dihydrofuran-3-carboxylic acid.
2,3-Dihydrofuran-4-carboxylic acid: Another similar compound with a different substitution pattern on the furan ring, leading to distinct reactivity and uses.
The uniqueness of 4,5-dihydrofuran-3-carboxylic acid lies in its partially saturated furan ring, which imparts specific chemical properties that are valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
7399-78-2 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
propan-2-yl N-(6-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-6-4-5-8(3)11-9/h4-7H,1-3H3,(H,11,12,13) |
Clé InChI |
WMNCLBYPGKHIQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


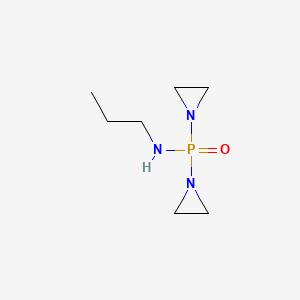
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
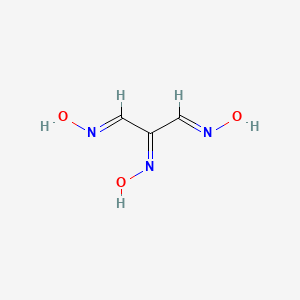
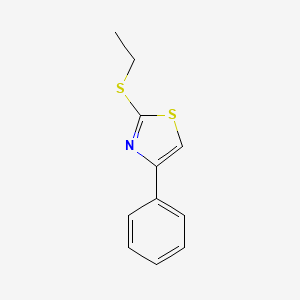
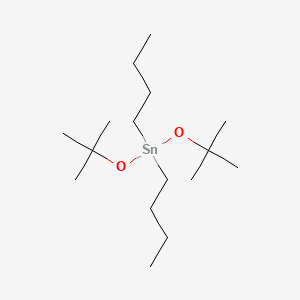
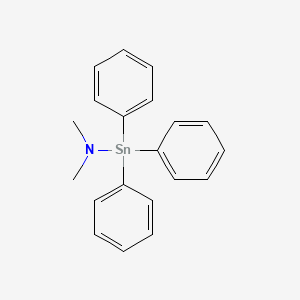
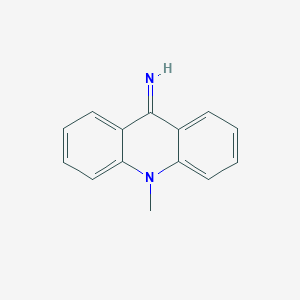
![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
